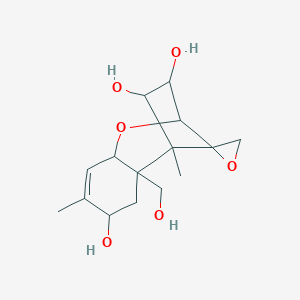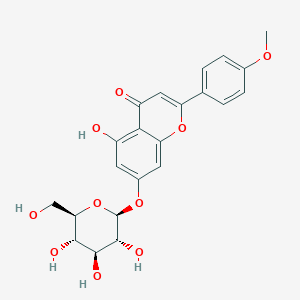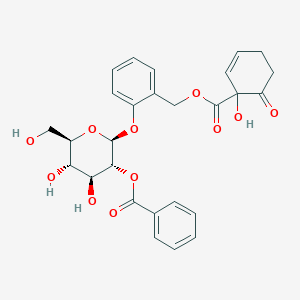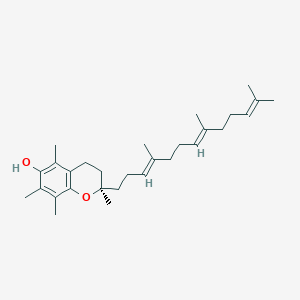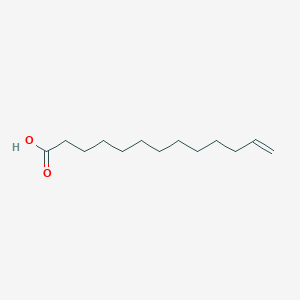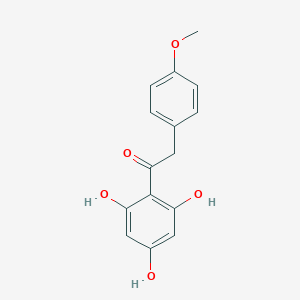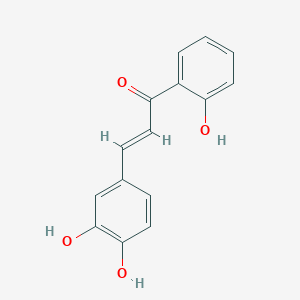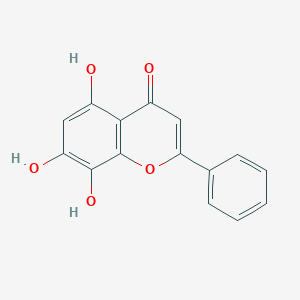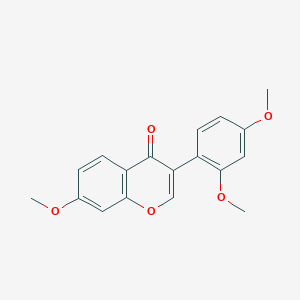
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, also known as DMB, is a natural flavonoid that is found in various plants. It has gained attention in recent years due to its potential therapeutic properties.
作用机制
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense. Additionally, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
生化和生理效应
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit angiogenesis, which is the process by which new blood vessels form and is critical for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile and is well-tolerated in animal models. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Additionally, more research is needed to understand the mechanisms underlying 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one's anticancer effects and to identify potential drug targets. Finally, the development of new formulations or delivery methods that improve the solubility and bioavailability of 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one may enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one is a natural flavonoid with potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, and may be useful in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
科学研究应用
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
7678-84-4 |
|---|---|
产品名称 |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC 名称 |
3-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-4-6-13(16(8-11)22-3)15-10-23-17-9-12(21-2)5-7-14(17)18(15)19/h4-10H,1-3H3 |
InChI 键 |
RQVCRACKWBNBEO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC |
同义词 |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)
